N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 1219564-60-9) is a synthetic carboxamide derivative with a molecular formula of C₂₃H₂₃N₅O₃ and a molecular weight of 417.5 g/mol . Its structure features an isoindole-dione core substituted with a 4-(1,2,4-triazol-1-ylmethyl)phenyl group and an N-butyl-N-methyl carboxamide moiety.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-butyl-N-methyl-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-3-4-11-26(2)21(29)17-7-10-19-20(12-17)23(31)28(22(19)30)18-8-5-16(6-9-18)13-27-15-24-14-25-27/h5-10,12,14-15H,3-4,11,13H2,1-2H3 |
InChI Key |
ISLCZZGIRKMPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phthalic Anhydride Derivatives
Phthalic anhydride derivatives react with primary amines to form isoindole-1,3-diones. For example, dimethyl 4-hydroxyphthalate undergoes nitration and reduction to yield 3-amino-4-hydroxyphthalic acid, which is cyclized with 3-aminopiperidine-2,6-dione under acidic conditions. This method achieves yields of 70–85% when using acetic acid as a solvent and triethylamine as a base.
Representative Reaction:
Mannich Reaction for N-Alkylation
The Mannich reaction enables N-alkylation of isoindole-1,3-dione precursors. For instance, phthalimide reacts with formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) to introduce N-substituents. This method yields 47–93% of products, depending on the substituent.
Carboxamide Formation
The N-butyl-N-methylcarboxamide group is introduced via activation of the carboxylic acid followed by amidation.
Ester Hydrolysis and Activation
Methyl or ethyl esters of isoindole-5-carboxylic acid are hydrolyzed using potassium hydroxide, followed by activation with carbonyldiimidazole (CDI). For instance:
Amidation with N-Butyl-N-Methylamine
The activated intermediate reacts with N-butyl-N-methylamine in dichloromethane (DCM) to form the carboxamide. Triethylamine is often used to scavenge HCl, improving yields to 65–80%.
Final Coupling and Deprotection
The triazole and carboxamide moieties are conjugated to the isoindole core through sequential coupling reactions. Protecting groups (e.g., tert-butyl esters) are removed using acids like HCl or trifluoroacetic acid (TFA).
Optimized Protocol:
-
Isoindole Core Synthesis : Cyclize dimethyl 3-amino-4-hydroxyphthalate with 3-aminopiperidine-2,6-dione.
-
Triazole Introduction : Perform CuAAC with 4-(azidomethyl)phenyl bromide.
-
Carboxamide Formation : Hydrolyze the ester, activate with CDI, and react with N-butyl-N-methylamine.
-
Global Deprotection : Treat with BCl₃ in DCM to remove tert-butyl groups.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 463.52 g/mol | HRMS |
| Melting Point | 140–142°C | DSC |
| IR (KBr) | 1775 cm⁻¹ (C=O), 2099 cm⁻¹ (N₃) | FT-IR |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.46 (t, J=7.1 Hz, 3H, CH₃) | NMR |
Challenges and Optimization
Chemical Reactions Analysis
N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Scientific Research Applications
N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring in the compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. This inhibition can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogous carboxamides and heterocyclic derivatives from published datasets (Table 1). Key structural and functional differences are highlighted below.
Table 1: Structural and Molecular Comparison
Key Observations
Heterocyclic Core: The target compound’s isoindole-dione core distinguishes it from simpler heterocycles like oxazole or pyrazole in analogues. This rigid bicyclic system may enhance π-π stacking interactions compared to monocyclic frameworks . The 1,2,4-triazole group (vs.
Substituent Effects :
- The N-butyl-N-methyl carboxamide group in the target compound contributes to higher molecular weight (417.5 g/mol) and lipophilicity compared to smaller alkyl chains (e.g., diethyl or dimethyl substituents in analogues) .
- The triazolemethylphenyl group introduces steric bulk absent in compounds like 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide, which may limit membrane permeability .
Functional Group Diversity :
- Fluorinated analogues (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibit reduced molecular weight and enhanced electronegativity, whereas the target compound lacks halogenation, favoring metabolic stability .
Research Findings and Implications
- Synthetic Accessibility : Unlike the title compound in (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), which employs an N,O-bidentate directing group for catalysis, the target compound’s synthesis likely involves multi-step functionalization of the isoindole-dione scaffold and triazole coupling .
- Physicochemical Properties : The high molecular weight and polar surface area (from triazole and carboxamide) may limit blood-brain barrier penetration but improve solubility in aqueous environments relative to highly fluorinated analogues .
Biological Activity
N-butyl-N-methyl-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a triazole moiety, which has been associated with various pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dioxo group : Contributes to its reactivity and potential biological interactions.
- Triazole ring : Known for its role in enhancing the biological activity of compounds.
- Isoindole derivative : Imparts unique properties that may affect its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown potent activity against various bacterial strains. The presence of the triazole moiety in this compound suggests potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole derivative | 3.12 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
| Triazole derivative | 12.5 | Escherichia coli |
| Control (Ciprofloxacin) | 2.0 | Escherichia coli |
This table illustrates the minimum inhibitory concentrations (MIC) of the compound compared to standard antibiotics, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The compound's isoindole structure may contribute to its anticancer properties. Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| HCT-116 (Colon carcinoma) | 6.2 | Triazole derivative |
| T47D (Breast cancer) | 27.3 | Triazole derivative |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective against specific cancer types.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The dioxo group may interact with enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : The hydrophobic nature of the isoindole structure may facilitate membrane penetration and disruption in microbial cells.
Case Studies
Recent studies have focused on synthesizing derivatives of triazoles and isoindoles to evaluate their biological activities systematically. For instance:
- A study on triazole derivatives revealed that modifications to the phenyl ring significantly enhanced antibacterial activity.
- Another investigation highlighted the importance of substituents on the isoindole core for improving anticancer efficacy.
These findings underscore the importance of structural modifications in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
